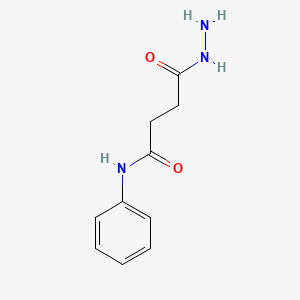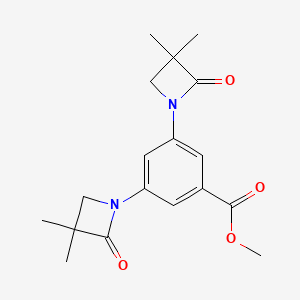![molecular formula C7H18Cl2N2 B2770076 [(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride CAS No. 2307780-84-1](/img/structure/B2770076.png)
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethylpyrrolidine and formaldehyde.
Reductive Amination: The key step involves the reductive amination of 1,2-dimethylpyrrolidine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate [(2R,3S)-1,2-dimethylpyrrolidin-3-yl]methanamine.
Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors for the reductive amination process to ensure high yield and purity.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine products depending on the electrophile used.
科学的研究の応用
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of [(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
[(2R,3S)-1,2-Dimethylpyrrolidine]: A structurally similar compound without the methanamine group.
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanol: Similar structure with a hydroxyl group instead of an amine.
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanone: Similar structure with a ketone group.
Uniqueness
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride is unique due to its specific stereochemistry and the presence of both methyl and methanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
[(2R,3S)-1,2-dimethylpyrrolidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-7(5-8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBSJPLUXYUMLH-VJBFUYBPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2769995.png)

![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)
![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2770004.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)
![4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE](/img/structure/B2770006.png)
![5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2770010.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2770011.png)
![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)
![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)
![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)
